Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate
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Overview
Description
Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in its structure makes it a valuable scaffold for the development of various pharmacologically active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl carbamate with 5-amino-1-benzoyl-1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
- Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate is unique due to its specific structure, which combines the triazole ring with a benzoyl group and an ethyl carbamate moiety. This unique combination enhances its biological activity and makes it a valuable compound for various applications .
Properties
CAS No. |
62808-10-0 |
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Molecular Formula |
C12H13N5O3 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
ethyl N-(5-amino-1-benzoyl-1,2,4-triazol-3-yl)carbamate |
InChI |
InChI=1S/C12H13N5O3/c1-2-20-12(19)15-11-14-10(13)17(16-11)9(18)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,13,14,15,16,19) |
InChI Key |
UFYYRMKWLCOBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NN(C(=N1)N)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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